molecular formula C10H9N3O B2872810 2-[(Pyridin-2-yl)methoxy]pyrazine CAS No. 1220182-29-5

2-[(Pyridin-2-yl)methoxy]pyrazine

Cat. No. B2872810
CAS RN: 1220182-29-5
M. Wt: 187.202
InChI Key: ITEFAVZGEIZCBK-UHFFFAOYSA-N
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Description

Methoxypyrazines are a class of chemical compounds that produce odors . They are often found in certain wines and are used as defensive chemicals by some insects . Pyrrolopyrazine, which contains pyrrole and pyrazine rings, is a biologically active scaffold that exhibits a wide range of pharmacological activities .


Synthesis Analysis

In the synthesis of novel heterocyclic compounds with potential biological activities, a pyrimidine moiety is often employed . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, is a yellow solid with a melting point of 214–215 °C .

Scientific Research Applications

Iron(II) and Cobalt(II) Complexes of Tris-Azinyl Analogues of 2,2'6',2''-Terpyridine


The study reports on the synthesis and characteristics of homoleptic iron(II) and cobalt(II) complexes using ligands such as 2,6-di(pyrid-2-yl)pyrazine. The electrochemical properties and structural behaviors of these complexes are explored, revealing insights into the spin states and electronic transitions within these metal complexes (Cook, Tuna & Halcrow, 2013).

Metal String Complexes

Linear Heptacobalt(II) Metal String Complexes
In this research, pyrazine-modulated oligo-alpha-pyridylamino ligands were used to synthesize linear heptacobalt(II) metal string complexes. The study demonstrates the shortest Co-Co distance and the longest Co chain obtained to date with direct Co-Co bonds. The magnetic behavior and electrochemical properties of these complexes are discussed in detail (Wang et al., 2007).

Pyrazine Derivatives in Inotropic Activity

Imidazo[1,2-a]Pyrimidines and Imidazo[1,2-a]Pyrazines in Inotropic Activity
This study focuses on the role of nitrogen position in the inotropic activity of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines. The research emphasizes the potent inotropic agents in these pyrazine derivatives and their potential applications in the medical field, particularly in treating conditions like congestive heart failure (Spitzer et al., 1988).

Pyrazine-Based Electrochromic Materials

Donor-Acceptor Polymeric Electrochromic Materials
This study presents the synthesis and electrochromic properties of polymeric materials employing pyrazine derivatives as acceptor units. The research highlights the potential use of these materials in NIR electrochromic devices due to their high coloration efficiency and fast response time (Zhao et al., 2014).

Pyrazine-Based Fluorophores

Synthesis and Photophysical Properties of Pyrazine-Based Push–Pull Chromophores
This paper discusses the synthesis of eighteen push–pull pyrazine fluorophores and explores their optical absorption and emission properties. The influence of electron-donating groups and π-conjugated systems on emission and intramolecular charge transfer is meticulously studied, showcasing the potential of pyrazine derivatives in various optical and electronic applications (Hoffert et al., 2017).

Future Directions

Future research could focus on further understanding the mechanism of action of these compounds and developing new synthetic methods . Additionally, these compounds could potentially be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-(pyridin-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-4-12-9(3-1)8-14-10-7-11-5-6-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEFAVZGEIZCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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